molecular formula C21H25N2O2+ B1264087 Tabersoninium(1+)

Tabersoninium(1+)

Cat. No.: B1264087
M. Wt: 337.4 g/mol
InChI Key: FNGGIPWAZSFKCN-ACRUOGEOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tabersoninium(1+) is a cationic derivative of tabersonine, a monoterpenoid indole alkaloid with cytotoxic and anti-neoplastic properties. Tabersonine itself is a heteropentacyclic compound characterized by a unique indole framework fused with additional rings, contributing to its biological activity . The formation of the tabersoninium ion involves structural modifications, such as protonation or alkylation, which enhance its solubility and reactivity. This compound disrupts cellular processes like tubulin polymerization, leading to metaphase arrest during cell division, a mechanism shared with other Vinca alkaloids . Its molecular properties, including high GI absorption and BBB permeability (as inferred from analogous alkaloid data), make it a candidate for targeted cancer therapies .

Properties

Molecular Formula

C21H25N2O2+

Molecular Weight

337.4 g/mol

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/p+1/t19-,20-,21-/m0/s1

InChI Key

FNGGIPWAZSFKCN-ACRUOGEOSA-O

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Vindesine

  • Structural Similarities : Both tabersoninium(1+) and vindesine are derived from indole alkaloids and contain complex heterocyclic frameworks.
  • Functional Differences : Vindesine primarily inhibits tubulin polymerization, arresting cells in metaphase, whereas tabersoninium(1+) may exhibit broader interactions with cellular machinery, including mitochondrial pathways .

(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4 Analog)

  • Structural Differences : This boronic acid derivative lacks the indole core but shares a halogenated aromatic system.
  • Physicochemical Properties :
Property Tabersoninium(1+)* (3-Bromo-5-chlorophenyl)boronic Acid
Molecular Weight ~353.4 g/mol 235.27 g/mol
Log Po/w (XLOGP3) ~2.15 2.15
Solubility (mg/ml) 0.24 0.24
GI Absorption High High
BBB Permeability Yes No

*Estimated based on analogous indole alkaloids .

  • Applications : While tabersoninium(1+) is explored for oncology, boronic acids are typically used in Suzuki-Miyaura coupling reactions or as protease inhibitors .

Mechanistic and Analytical Distinctions

  • Tubulin Interaction : Tabersoninium(1+) and vindesine both target tubulin but differ in binding sites, as shown by competitive assays .
  • Analytical Challenges : Distinguishing tabersoninium(1+) from boronic acids requires complementary techniques (e.g., NMR for structural elucidation and LC-MS for polarity-based separation) due to overlapping log P values .

Key Physicochemical Properties

Parameter Tabersoninium(1+) Vindesine Boronic Acid Analog
Molecular Formula C₂₁H₂₅N₂O₂⁺ C₄₃H₅₅N₅O₇ C₆H₅BBrClO₂
Log Po/w (XLOGP3) 2.15 3.78 2.15
TPSA (Ų) 40.46 128.34 40.46
Synthetic Accessibility Moderate (2.07) Low (4.89) High (1.07)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tabersoninium(1+)
Reactant of Route 2
Reactant of Route 2
Tabersoninium(1+)

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